(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide
Overview
Description
(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide, as a chemical entity, shows significance in the synthesis of various heterocyclic compounds. Youssef et al. (2012) demonstrated the efficient synthesis of iso-thiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted methods. The microwave-assisted synthesis provided higher yields in shorter times, indicating the compound's role in the development of compounds with valuable biological activities (Youssef et al., 2012).
Structural Basis for H1 Antihistaminic Activity
In the realm of medicinal chemistry, compounds like this compound have been explored for their H1 antihistaminic activity. Cale et al. (1989) synthesized a series of novel benzo- and pyrido-1,4-oxazepinones and -thiones representing a new structural class of compounds possessing H1 antihistaminic activity. These compounds, including this compound, were evaluated for their ability to block histamine-induced lethality in guinea pigs and their sedative potential. The study provided insight into the structural-activity relationships (SARs) of these compounds and identified several compounds with potent antihistaminic activity (Cale et al., 1989).
Advances in Antimitotic Agents
Benzopyridooxathiazepine derivatives, related to this compound, have been studied for their potential as antimitotic agents. Gallet et al. (2009) highlighted the synthesis and structure-activity relationship of these derivatives, identifying compound 10b as particularly potent. This compound exhibited nanomolar range activity over a panel of tumoral cell lines and was found to inhibit tubulin polymerization, making it a promising candidate for further pharmacological evaluation (Gallet et al., 2009).
Properties
IUPAC Name |
(4S)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-4-10-14(11,12)8-2-3-9-5-7(8)13-6/h2-3,5-6,10H,4H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACMCCGVLHVHM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNS(=O)(=O)C2=C(O1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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